molecular formula C7H8ClFN2O2 B13478645 Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride

Cat. No.: B13478645
M. Wt: 206.60 g/mol
InChI Key: DBSRJXIETRGSCI-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, where an amino group on the pyridine ring is converted to a fluorine atom using nitrous acid and hydrofluoric acid . Another method involves the use of N-fluoropyridinium salts, which can be prepared by reacting the corresponding pyridine with fluorine gas in the presence of a strong acid .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other fluorinated pyridines.

Properties

Molecular Formula

C7H8ClFN2O2

Molecular Weight

206.60 g/mol

IUPAC Name

methyl 3-amino-5-fluoropyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H7FN2O2.ClH/c1-12-7(11)6-5(9)2-4(8)3-10-6;/h2-3H,9H2,1H3;1H

InChI Key

DBSRJXIETRGSCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)F)N.Cl

Origin of Product

United States

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